N'-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
“N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-furyl)acetohydrazide
- N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-pyridyl)acetohydrazide
Uniqueness
“N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” is unique due to the presence of both pyrrole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H13N3OS |
---|---|
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-15-6-2-4-10(15)9-13-14-12(16)8-11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H,14,16)/b13-9+ |
InChI-Schlüssel |
YVTWWSRTUKDMFP-UKTHLTGXSA-N |
Isomerische SMILES |
CN1C=CC=C1/C=N/NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
CN1C=CC=C1C=NNC(=O)CC2=CC=CS2 |
Löslichkeit |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.